![molecular formula C8H8BrClO2 B1527203 2-(5-Bromo-2-chlorophenoxy)ethan-1-ol CAS No. 1455206-43-5](/img/structure/B1527203.png)
2-(5-Bromo-2-chlorophenoxy)ethan-1-ol
Overview
Description
“2-(5-Bromo-2-chlorophenoxy)ethan-1-ol” is a chemical compound with the molecular formula C8H8BrClO2 . It has a molecular weight of 251.51 g/mol . This compound is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(5-bromo-2-chlorophenoxy)ethanol . The InChI code is 1S/C8H8BrClO2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 .Physical And Chemical Properties Analysis
“2-(5-Bromo-2-chlorophenoxy)ethan-1-ol” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis of Schiff Bases and Metal Complexes
Schiff bases derived from 2-(5-Bromo-2-chlorophenoxy)ethan-1-ol have been synthesized and characterized, along with their metal complexes. These compounds are significant in coordination chemistry due to their ability to act as ligands that bind to transition metals. The metal complexes exhibit a range of biological activities, including antibacterial and antifungal properties .
Antioxidant Properties
The antioxidant capacity of Schiff base ligands and their metal complexes involving 2-(5-Bromo-2-chlorophenoxy)ethan-1-ol has been studied. Antioxidants are crucial in preventing oxidative stress in biological systems, which can lead to cell damage and diseases such as cancer .
Antibacterial Applications
Research has demonstrated the antibacterial efficacy of compounds synthesized from 2-(5-Bromo-2-chlorophenoxy)ethan-1-ol . These compounds can be used to develop new antibacterial agents, which are increasingly important due to the rise of antibiotic-resistant bacteria .
Electrochemical Studies
Electrochemical methods like cyclic voltammetry have been employed to study the redox behavior of 2-(5-Bromo-2-chlorophenoxy)ethan-1-ol derivatives. These studies are essential for understanding the electron transfer processes and designing electrochemical sensors or catalysts .
Theoretical and Computational Chemistry
Theoretical calculations, including Gaussian and NMR studies, have been conducted on 2-(5-Bromo-2-chlorophenoxy)ethan-1-ol and its derivatives. These studies help predict molecular properties, such as dipole moments and energy states, which are valuable in designing new materials with desired characteristics .
Catalysis
Transition metal complexes with 2-(5-Bromo-2-chlorophenoxy)ethan-1-ol -based ligands have been investigated as catalysts for organic redox reactions. These catalysts are crucial for industrial processes, including the synthesis of fine chemicals and pharmaceuticals .
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(5-bromo-2-chlorophenoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLCDZKNPIOYAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-chlorophenoxy)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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